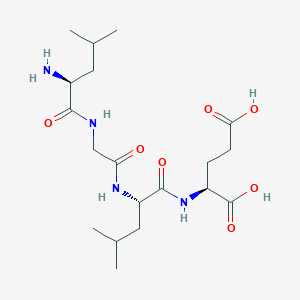
L-Glutamic acid, L-leucylglycyl-L-leucyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamic acid, L-leucylglycyl-L-leucyl- is a peptide compound composed of L-glutamic acid, L-leucine, and glycine. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. L-glutamic acid is a key neurotransmitter in the central nervous system, while L-leucine is an essential amino acid important for protein synthesis and metabolic functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, L-leucylglycyl-L-leucyl- typically involves peptide bond formation between the constituent amino acids. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis utilizes proteases or peptidases to catalyze the formation of peptide bonds under mild conditions, offering a more environmentally friendly alternative to chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, L-leucylglycyl-L-leucyl- can undergo various chemical reactions, including:
Oxidation: The amino acid residues can be oxidized to form corresponding oxo acids.
Reduction: Reduction reactions can convert oxo acids back to amino acids.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-glutamic acid can yield 2-oxoglutarate, while reduction can regenerate L-glutamic acid from its oxo form .
Scientific Research Applications
L-Glutamic acid, L-leucylglycyl-L-leucyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent for neurological disorders.
Industry: Utilized in the production of biodegradable polymers and as a component in biosensors.
Mechanism of Action
The mechanism of action of L-Glutamic acid, L-leucylglycyl-L-leucyl- involves its interaction with specific molecular targets and pathways. L-glutamic acid acts as a neurotransmitter by binding to glutamate receptors in the central nervous system, leading to excitatory signaling. L-leucine plays a role in activating the mTOR pathway, which is crucial for protein synthesis and cell growth .
Comparison with Similar Compounds
Similar Compounds
L-Glutamine: Similar in structure but with an amide group instead of a carboxyl group.
L-Aspartic acid: Similar in structure but with one less methylene group.
L-Alanine: A simpler amino acid with a smaller side chain.
Uniqueness
Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for research and industrial use .
Properties
CAS No. |
587848-60-0 |
|---|---|
Molecular Formula |
C19H34N4O7 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H34N4O7/c1-10(2)7-12(20)17(27)21-9-15(24)22-14(8-11(3)4)18(28)23-13(19(29)30)5-6-16(25)26/h10-14H,5-9,20H2,1-4H3,(H,21,27)(H,22,24)(H,23,28)(H,25,26)(H,29,30)/t12-,13-,14-/m0/s1 |
InChI Key |
RMDAQUPRRGPYME-IHRRRGAJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















